Gestadienol
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Overview
Description
Preparation Methods
Gestadienol can be synthesized through several synthetic routes. One common method involves the reaction of hydrochloric acid with isopropyl palmitate and a diluent . The reaction yield can be increased by implanting the drug into animal tissue for a period before extraction . Industrial production methods for this compound typically involve similar chemical reactions, optimized for large-scale production.
Chemical Reactions Analysis
Gestadienol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other steroidal compounds.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include hydrochloric acid, isopropyl palmitate, and various diluents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Gestadienol has been used in various scientific research applications, including:
Mechanism of Action
Gestadienol exerts its effects by binding to progesterone receptors on cells, inhibiting progesterone-mediated effects . It also binds to glucuronidated compounds in the blood, preventing their excretion in urine and increasing their concentration in the bloodstream . This binding may be due to its chemical similarity to estradiol .
Comparison with Similar Compounds
Gestadienol is similar to other steroidal progestins, such as:
Gestrinone: A synthetic steroid of the 19-nortestosterone group used in the treatment of endometriosis.
Estradiol: A natural estrogen hormone involved in various physiological processes.
This compound is unique in its specific chemical structure and its ability to bind to both progesterone receptors and glucuronidated compounds . This dual binding capability distinguishes it from other similar compounds.
Properties
CAS No. |
58769-17-8 |
---|---|
Molecular Formula |
C20H26O3 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H26O3/c1-12(21)20(23)10-8-18-17-5-3-13-11-14(22)4-6-15(13)16(17)7-9-19(18,20)2/h3,5,11,15-18,23H,4,6-10H2,1-2H3/t15-,16+,17+,18-,19-,20-/m0/s1 |
InChI Key |
GDTZPEHTYWXYAR-XGXHKTLJSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@H]34)C)O |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(=O)CCC34)C)O |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(=O)CCC34)C)O |
Origin of Product |
United States |
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